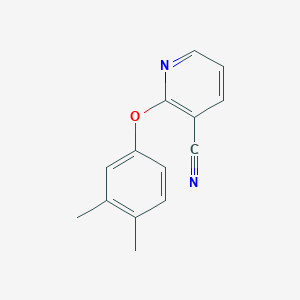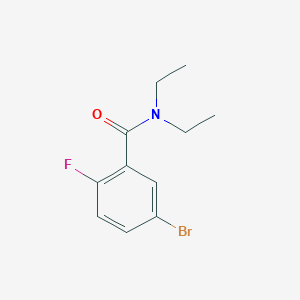
2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyridine family and is widely used as a tool compound to study the effects of nitrification inhibitors on soil nitrogen transformations.
作用机制
2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile inhibits the activity of the ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB), which are responsible for the nitrification process. The exact mechanism of inhibition is not fully understood, but it is believed that 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile interferes with the electron transfer chain of these bacteria, leading to a decrease in their activity.
Biochemical and physiological effects:
2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile has been shown to have no toxic effects on plants, animals, or humans. It is rapidly metabolized in the soil and does not accumulate in the environment. 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile has been shown to have no adverse effects on soil microbial communities, and it does not affect the growth of crops.
实验室实验的优点和局限性
2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile is a useful tool compound for studying the effects of nitrification inhibitors on soil nitrogen transformations. It is easy to use, and its effects on nitrification can be easily measured. However, 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile has some limitations for lab experiments. It is not a natural compound, and its effects on soil microbial communities may not be representative of those of natural nitrification inhibitors. Additionally, 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile is not effective against all nitrifying bacteria, and its effectiveness may vary depending on the soil conditions.
未来方向
There are several future directions for 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile research. One area of interest is the development of new nitrification inhibitors that are more effective and have fewer limitations than 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile. Another area of interest is the study of the long-term effects of 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile on soil microbial communities and crop production. Additionally, 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile has potential applications in other fields, such as medicine and material science, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis is relatively simple, and it is widely used as a nitrification inhibitor in soil science research. 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile inhibits the activity of the nitrifying bacteria and reduces the rate of nitrification, which can improve nitrogen retention in the soil and reduce nitrogen losses. 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile has no toxic effects on plants, animals, or humans and does not accumulate in the environment. However, 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile has some limitations for lab experiments, and further research is needed to explore its potential applications in other fields.
合成方法
The synthesis of 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile involves the reaction of 2,3-dimethylpyridine with 3,4-dimethylphenol in the presence of a base and a nitrile source. The reaction proceeds under mild conditions and yields 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile as a white crystalline solid in high purity. The synthesis of 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile is relatively simple and can be easily scaled up for industrial production.
科学研究应用
2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile is widely used as a nitrification inhibitor in soil science research. Nitrification is a process that converts ammonium to nitrate, which is an important step in the nitrogen cycle. However, excessive nitrification can lead to the loss of nitrogen from the soil, which can have negative impacts on crop yield and the environment. 2-(3,4-Dimethylphenoxy)pyridine-3-carbonitrile inhibits the activity of the nitrifying bacteria and reduces the rate of nitrification, which can improve nitrogen retention in the soil and reduce nitrogen losses.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-5-6-13(8-11(10)2)17-14-12(9-15)4-3-7-16-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPQISFJORDSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=CC=N2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)




![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)
![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)